molecular formula C14H25NO4 B3117402 Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate CAS No. 222986-86-9

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate

Cat. No.: B3117402
CAS No.: 222986-86-9
M. Wt: 271.35 g/mol
InChI Key: JRJOPLNDRJAOCP-UHFFFAOYSA-N
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Description

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is a high-purity chemical intermediate designed for research applications, particularly in medicinal chemistry and organic synthesis. This compound features a sterically hindered tert-butoxycarbonyl (Boc) group, which serves as a robust protecting group for a primary amine, allowing for selective reactions at the methyl ester functionality elsewhere in the molecule. The trans configuration of the cyclohexane ring is often critical for achieving desired stereochemical outcomes in synthesis. Its primary research value lies in the synthesis of more complex molecules, where it can be used as a key building block for introducing a stereodefined aminomethylcyclohexane moiety. Subsequent synthetic steps can include hydrolysis of the methyl ester to the corresponding carboxylic acid, or deprotection of the Boc group to reveal the free primary amine. These functional groups are versatile handles for constructing peptidomimetics, novel polymer modifiers, and other functional chemicals. The Boc-protected amine is stable to a range of reaction conditions but can be cleanly removed under mild acidic conditions, providing a reliable strategy for multi-step synthesis. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJOPLNDRJAOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141829
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-74-0
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves the reaction of trans-Methyl-4-aminocyclohexanecarboxylate with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is typically achieved through crystallization or chromatography techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a reversible protecting group for the amino functionality. Deprotection is typically achieved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane, or aqueous HCl.

  • Conditions : Room temperature, 30 minutes to 2 hours.

  • Product : Methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate.

Example : In a study reported in WO2017134212A1, Boc deprotection was performed using 20% citric acid to yield the free amine, which was subsequently used in peptide synthesis .

Peptide Coupling Reactions

The methyl ester group allows for efficient coupling in peptide synthesis:

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), or DCC (N,N'-dicyclohexylcarbodiimide).

  • Conditions : DMF, THF, or dichloromethane at 0–25°C.

  • Product : Peptides with the cyclohexane backbone.

Mechanism : The carboxylate group reacts with the amino group of another amino acid or peptide, forming an amide bond. This reaction is critical in constructing cyclic or linear peptides .

Substitution Reactions

The Boc-protected amino group can undergo nucleophilic substitution:

  • Reagents : Alkyl halides (e.g., methyl bromide) or aryl halides.

  • Conditions : Acetone, 60°C, 3 hours.

  • Product : Alkylated or arylated derivatives.

Example : In WO2017134212A1, methyl bromide was used to substitute the amino group, yielding trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid with 99.1% purity .

Role of the Cyclohexane Ring

The cyclohexane ring provides steric rigidity, favoring trans-isomer formation (trans:cis ≥75:25) . This stereochemical preference is critical in peptide synthesis, where ring geometry influences bioactivity .

Stability of the Boc Group

The Boc group remains stable under basic conditions (e.g., Na2CO3) but is cleaved under acidic conditions. Its stability enables selective deprotection during synthesis .

Comparative Analysis of Related Compounds

Compound Structural Difference Reactivity Applications
trans-4-(Boc-amino)cyclohexanecarboxylic acid Lacks methyl ester groupHigher solubility in organic solventsPeptide synthesis
cis-4-(Boc-amino)cyclohexanecarboxylic acid Cis stereochemistryLower trans/cis ratioLimited due to stereochemical instability
trans-4-(tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid No methyl ester groupRequires additional activation stepsIndustrial fine chemicals

Scientific Research Applications

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, such as forming peptide bonds or interacting with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3-oxocyclohexane-1-carboxylate (CAS: 349494-35-5)
  • Molecular Formula: C₁₃H₂₁NO₅ ().
  • Molecular Weight : 271.31 g/mol.
  • Key Differences: Contains a 3-oxo group instead of the aminomethyl group.
  • Applications : Used in synthesizing β-keto esters for heterocyclic chemistry.
Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate (CAS: 110928-44-4)
  • Molecular Formula : C₉H₁₅O₃ ().
  • Molecular Weight : 171.22 g/mol.
  • Key Differences: Replaces the Boc-protected aminomethyl with a hydroxymethyl group. Increased hydrophilicity due to the hydroxyl group, impacting solubility in polar solvents .
  • Applications : Intermediate for ester hydrolysis or oxidation reactions.
trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane (CAS: Not provided)
  • Molecular Formula: C₁₂H₂₂BrNO₂ ().
  • Molecular Weight : 292.21 g/mol.
  • Key Differences: Bromomethyl group instead of aminomethyl. Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings) .
  • Applications : Precursor for alkylation or cross-coupling reactions.

Carboxylic Acid Derivatives

(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid (CAS: 222530-39-4)
  • Molecular Formula: C₁₂H₂₁NO₄ ().
  • Molecular Weight : 243.30 g/mol.
  • Key Differences :
    • Carboxylic acid replaces the methyl ester.
    • Enhanced hydrogen-bonding capacity, affecting crystallinity and solubility .
  • Applications : Used in peptide coupling or as a chiral building block.

Bicyclic Analogues

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)
  • Molecular Formula: C₁₅H₂₅NO₄ ().
  • Molecular Weight : 283.36 g/mol.
  • Key Differences :
    • Bicyclo[2.2.2]octane core instead of cyclohexane.
    • Increased rigidity and steric constraints, influencing receptor binding in medicinal chemistry .
  • Applications : Explored in constrained peptide design.

Research Findings and Trends

  • Conformational Stability : Trans-configuration in cyclohexane derivatives reduces steric clash, enhancing thermal stability and crystallinity .
  • Reactivity : Brominated analogues (e.g., ) are preferred for alkylation, while oxo derivatives () enable ketone-specific reactions .
  • Solubility : Hydroxymethyl variants () exhibit higher aqueous solubility compared to Boc-protected compounds .

Biological Activity

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate, also known as Boc-amino methyl cyclohexanecarboxylate, is a compound with significant implications in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its molecular formula is C14H25NO4, and it has a molecular weight of 271.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amine group and a methyl ester group, which contribute to its biological activity and utility in medicinal chemistry .

Structure

The structure of this compound can be represented as follows:

  • Molecular Formula: C14H25NO4
  • CAS Number: 222986-86-9
  • IUPAC Name: methyl (1R,4R)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylate
  • Molecular Weight: 271.35 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of trans-Methyl-4-aminocyclohexanecarboxylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine and an organic solvent such as dichloromethane. This reaction yields the desired Boc-protected amine derivative .

This compound exhibits biological activity through several mechanisms:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives, which may have enhanced biological properties.
  • Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may exhibit different biological activities compared to the ester form.
  • Deprotection Reactions: The removal of the Boc group under acidic conditions releases the free amine, which can further participate in various biochemical pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer therapy and peptide synthesis:

  • Cancer Cell Studies: Research indicates that compounds with similar structures can inhibit specific proteins involved in cancer cell proliferation. For instance, inhibitors targeting HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, show promise in inducing cell death through aberrant cell division .
  • Peptide Synthesis Applications: The Boc-protected amine functionality allows for selective coupling reactions in peptide synthesis, making it valuable for developing therapeutic peptides with improved stability and bioactivity .

Comparative Biological Activity Table

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC14H25NO4Potential inhibitor of cancer cell proliferation; useful in peptide synthesis
2-(3-Benzamidopropanamido)thiazole-5-carboxylateC12H14N4O2SInhibits HSET with micromolar potency; induces multipolarity in cancer cells
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleC13H15N3Identified as a novel chemotype for potentiators; enhances biological activity

Q & A

Q. Q: What are the key steps in synthesizing Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate, and how is isomer purity ensured?

A: Synthesis typically involves:

  • Coupling Reactions : Introducing the Boc-protected aminomethyl group via nucleophilic substitution or reductive amination .
  • Esterification : Methyl ester formation using methanol under acidic or catalytic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the trans isomer. HPLC with chiral columns confirms >98% trans-configuration purity, critical for avoiding conformational interference in downstream applications .

Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

A:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the cyclohexane ring conformation (axial/equatorial substituents) and Boc-group integration. Key signals include the tert-butyl protons (1.2–1.4 ppm) and ester carbonyl (170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 284.173 (C14_{14}H25_{25}NO4+_4^+) .
  • Chromatography : Reverse-phase HPLC monitors purity, while chiral columns distinguish trans/cis isomers .

Conformational Analysis

Q. Q: How does the trans-configuration of the substituents influence the compound’s reactivity and physical properties?

A: The trans-configuration minimizes steric hindrance between the bulky Boc-aminomethyl and ester groups, stabilizing the chair conformation with both groups equatorial. This increases solubility in polar aprotic solvents (e.g., DMF) and enhances thermal stability (decomposition >200°C) . Computational modeling (DFT) can predict energy barriers for ring flipping, aiding in reaction design .

Advanced Applications in Drug Discovery

Q. Q: How is this compound utilized as a building block in medicinal chemistry?

A:

  • Peptide Mimetics : The Boc group protects the amine during solid-phase synthesis, enabling incorporation into cyclic peptides or protease inhibitors .
  • Prodrug Design : The ester moiety facilitates hydrolysis to carboxylic acid derivatives in vivo, enhancing bioavailability .
  • Targeted Delivery : Functionalization at the formyl group (e.g., Schiff base formation) allows conjugation to drug carriers .

Stability and Storage Conditions

Q. Q: What factors degrade this compound, and how should it be stored for long-term use?

A:

  • Hydrolysis : The ester group is susceptible to acidic/basic conditions, while the Boc group degrades under strong acids (e.g., TFA) .
  • Storage : Store at –20°C under inert gas (argon) in anhydrous DMSO or acetonitrile. Regular NMR monitoring detects decomposition (e.g., free amine formation) .

Data Contradictions in Reported Properties

Q. Q: How can researchers resolve discrepancies in melting points or spectral data across studies?

A: Variations often arise from:

  • Isomer Content : Impure cis isomers lower melting points (e.g., 172–174°C vs. literature 174–175°C) .
  • Solvent Effects : Crystallization solvents (hexane vs. ethanol) alter crystal packing, affecting DSC results. Always report solvent used .
  • Instrument Calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS) .

Advanced Mechanistic Studies

Q. Q: What methodologies explore the Boc group’s stability under reaction conditions?

A:

  • Kinetic Studies : Monitor deprotection rates via HPLC under varying pH and temperature .
  • Mass Spectrometry : Detect tert-butanol byproducts (m/z 75) during thermogravimetric analysis (TGA) .
  • Computational Modeling : Calculate activation energies for Boc cleavage pathways using Gaussian or ORCA .

Biological Interaction Assays

Q. Q: How can researchers assess this compound’s interaction with biological targets?

A:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., proteases) immobilized on sensor chips .
  • Fluorescence Quenching : Monitor changes in tryptophan emission when the compound binds to proteins .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites, guided by the compound’s conformational flexibility .

Troubleshooting Low Reaction Yields

Q. Q: Why might coupling reactions involving this compound yield poorly, and how can this be mitigated?

A: Common issues include:

  • Steric Hindrance : Use bulky coupling agents (e.g., HATU) over EDCI for Boc-protected amines .
  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or Schlenk techniques .
  • Byproduct Formation : Optimize reaction time and temperature via DoE (Design of Experiments) .

Environmental Impact Assessment

Q. Q: What ecotoxicological data are available for this compound?

A: Limited data exist, but analogs suggest:

  • LogP = 1.16 : Indicates moderate hydrophobicity; potential bioaccumulation in aquatic organisms .
  • Biodegradability : Esters typically hydrolyze in water (t1/2_{1/2} ~7 days at pH 7), but the Boc group may persist . Conduct OECD 301D tests for definitive analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate
Reactant of Route 2
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Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate

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